molecular formula C12H10F2O2 B11880960 2-(Difluoromethoxy)naphthalene-3-methanol CAS No. 1261488-19-0

2-(Difluoromethoxy)naphthalene-3-methanol

Cat. No.: B11880960
CAS No.: 1261488-19-0
M. Wt: 224.20 g/mol
InChI Key: GFGZSXZGGFKCJH-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)naphthalene-3-methanol is an organic compound with the molecular formula C11H10F2O2 It is characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)naphthalene-3-methanol typically involves the introduction of the difluoromethoxy group to the naphthalene ring. One common method is the reaction of naphthalene derivatives with difluoromethylating agents under specific conditions. For example, the difluoromethylation of naphthalene can be achieved using difluorocarbene reagents in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of metal-based catalysts and optimized reaction conditions can facilitate the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)naphthalene-3-methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield naphthalene-3-carboxylic acid, while reduction can produce various alcohol derivatives .

Scientific Research Applications

2-(Difluoromethoxy)naphthalene-3-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)naphthalene-3-methanol involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Naphthalene, 2-(difluoromethyl)-3-methoxy-
  • 2-(Difluoromethoxy)naphthalene

Uniqueness

2-(Difluoromethoxy)naphthalene-3-methanol is unique due to the presence of both the difluoromethoxy and methanol groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1261488-19-0

Molecular Formula

C12H10F2O2

Molecular Weight

224.20 g/mol

IUPAC Name

[3-(difluoromethoxy)naphthalen-2-yl]methanol

InChI

InChI=1S/C12H10F2O2/c13-12(14)16-11-6-9-4-2-1-3-8(9)5-10(11)7-15/h1-6,12,15H,7H2

InChI Key

GFGZSXZGGFKCJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)CO)OC(F)F

Origin of Product

United States

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